Moexipril ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
103733-37-5 |
|---|---|
Molecular Formula |
C29H38N2O7 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
ethyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C29H38N2O7/c1-6-37-28(33)23(14-13-20-11-9-8-10-12-20)30-19(3)27(32)31-18-22-17-26(36-5)25(35-4)16-21(22)15-24(31)29(34)38-7-2/h8-12,16-17,19,23-24,30H,6-7,13-15,18H2,1-5H3/t19-,23-,24-/m0/s1 |
InChI Key |
JCVOQMKUHSUGEJ-IGKWTDBASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC(=C(C=C2CN1C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Canonical SMILES |
CCOC(=O)C1CC2=CC(=C(C=C2CN1C(=O)C(C)NC(CCC3=CC=CC=C3)C(=O)OCC)OC)OC |
Origin of Product |
United States |
Biotransformation and Metabolic Pathways of Moexipril Ethyl Ester
Prodrug Activation Mechanisms: Ester Hydrolysis
The activation of moexipril (B10654) ethyl ester is centered around the hydrolysis of its ethyl ester moiety. wikipedia.orgchegg.com This chemical reaction transforms the parent compound into moexiprilat (B1677388), the active form of the drug responsible for its pharmacological activity. researchgate.netnih.govdrugbank.com
Enzymatic Hydrolysis to Moexiprilat: The Active Metabolite
The principal mechanism for the formation of moexiprilat is enzymatic hydrolysis. wikipedia.orgdrugbank.comnih.gov This biotransformation is rapid and occurs in various tissues. drugbank.comunboundmedicine.commims.com The liver and gastrointestinal mucosa are recognized as sites for this conversion. unboundmedicine.commims.com The resulting active metabolite, moexiprilat, is approximately 1000 times more potent in its enzymatic inhibitory activity than the parent drug, moexipril. drugbank.comnih.gov
Enzymatic Systems Involved in Moexipril Ethyl Ester Metabolism
The biotransformation of this compound is predominantly carried out by a class of enzymes known as carboxylesterases. drugbank.comnih.gov These enzymes are crucial for the activation of several ester-containing prodrugs.
Carboxylesterase (CES) Activity and Substrate Specificity
Carboxylesterases (CES) are the primary enzymes responsible for the hydrolysis of this compound to moexiprilat. drugbank.comnih.gov Specifically, human carboxylesterase 1 (CES1), which is highly expressed in the liver, is a key enzyme in the metabolism of many ester prodrugs. nih.govnih.gov Studies on other angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and ramipril (B1678797) have demonstrated their ready hydrolysis by CES1, but not by CES2. nih.gov This suggests a degree of substrate specificity among the carboxylesterase isozymes. nih.govelsevierpure.com The hydrolysis of these prodrugs by CES1 results in the formation of their active diacid metabolites. nih.govnih.gov
Hepatic Microsomal Metabolism Studies
In vitro studies using hepatic microsomes are instrumental in understanding the metabolism of drugs like moexipril. researchgate.netnih.gov These preparations contain a high concentration of drug-metabolizing enzymes, including carboxylesterases. researchgate.netnih.gov
Comparative studies utilizing liver microsomal preparations from different species have revealed variations in the metabolic rate of this compound. Research has shown that rat liver microsomal preparations are more effective at converting moexipril to moexiprilat compared to similar preparations from human liver cell lines. researchgate.netnih.govdrugbank.com In these in vitro experiments, moexiprilat was identified as the sole metabolite detected following incubation with both rat and human microsomes, despite computational models suggesting the possibility of other metabolites. researchgate.netdrugbank.com
The table below summarizes the findings from a comparative in vitro metabolism study.
| Parameter | Rat Liver Microsomes | Human Liver Microsomes |
| Metabolic Efficiency | More effective in producing moexiprilat. researchgate.netdrugbank.com | Less effective in producing moexiprilat. researchgate.netdrugbank.com |
| Primary Metabolite | Moexiprilat. researchgate.net | Moexiprilat. researchgate.net |
| Other Metabolites | None detected in microsomal treatment. researchgate.net | None detected in microsomal treatment. researchgate.net |
Role of NADPH in Microsomal Biotransformation
The biotransformation of many drugs in the liver occurs via oxidation mediated by cytochrome P450 (CYP) enzymes, a process that is dependent on the cofactor NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.govnih.gov These enzymes are primarily located in the microsomes of liver cells. nih.gov However, the conversion of moexipril to moexiprilat is primarily a hydrolysis reaction, not an oxidative one. nih.goveurekaselect.com While hepatic microsomes contain various drug-metabolizing enzymes, including esterases, the specific role of NADPH in the microsomal biotransformation of this compound is not the primary driver of its activation. nih.govdrugbank.comnih.gov The key enzymatic activity for moexipril's conversion is attributed to carboxylesterases. drugbank.comnih.gov
It is important to note that while NADPH-dependent CYP enzymes are the main players in Phase I oxidative metabolism, other non-NADPH-dependent enzymes, such as certain esterases, are also present in microsomes and contribute to drug metabolism. nih.govpharmacologyeducation.org
Identification and Characterization of Metabolizing Enzymes
The primary enzymes responsible for the hydrolysis of this compound to its active form, moexiprilat, are carboxylesterases. drugbank.comnih.gov These enzymes are abundant in various tissues, including the liver and the small intestine. nih.govresearchgate.net While the liver is a site of this conversion, it is not considered the principal one. drugbank.comnih.gov Studies have indicated that carboxylesterase 1 (CES1), a major hydrolase in the human liver, is involved in the metabolism of other ACE inhibitor prodrugs like enalapril and ramipril. researchgate.net It is plausible that CES1 and potentially other carboxylesterases, such as CES2 which is found in the intestine, play a significant role in the bioactivation of moexipril. researchgate.net
Metabolite Profiling and Identification
The metabolic profile of this compound is characterized by its conversion to an active metabolite and subsequent formation of other minor products.
Primary Active Metabolites: Moexiprilat
The main and pharmacologically active metabolite of this compound is moexiprilat. nih.goveurekaselect.com This conversion occurs through the hydrolysis of the ethyl ester group of the parent compound. nih.goveurekaselect.com Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), exhibiting approximately 1000 times greater inhibitory activity than moexipril itself. drugbank.com The therapeutic effects of moexipril are primarily attributed to moexiprilat. drugbank.comnih.gov
Secondary and Minor Metabolites (e.g., Diketopiperazine Forms)
Besides moexiprilat, other metabolites of moexipril have been identified. Both moexipril and moexiprilat can be converted into diketopiperazine derivatives. drugs.com After oral administration of radiolabeled moexipril, plasma analysis revealed the presence of diketopiperazine moexiprilat and diketopiperazine moexipril II, in addition to moexipril and moexiprilat. fda.gov These diketopiperazine forms are considered secondary or minor metabolites. drugs.comfda.gov The formation of diketopiperazines is a known degradation pathway for several ACE inhibitors containing a dipeptide side chain. scispace.com
Computational Modeling for Metabolite Prediction
In silico tools and computational modeling have become valuable in predicting the metabolic fate of drug candidates. unl.edunews-medical.net For moexipril, computer modeling has been utilized to suggest potential metabolites. nih.govdrugbank.comresearchgate.net These predictive models can help identify likely metabolic pathways and the resulting products, guiding further experimental investigation. unl.edunews-medical.net
In Silico Metabolism Validation Studies
While computational models can predict a range of potential metabolites, these predictions require experimental validation. In the case of moexipril, in vitro studies using rat and human liver microsomal preparations were conducted to verify the computationally suggested metabolites. nih.govdrugbank.comresearchgate.net Interestingly, these in vitro experiments detected moexiprilat as the sole metabolite, despite computer modeling suggesting other possibilities. nih.govdrugbank.comresearchgate.net This highlights the importance of experimental validation to confirm the findings of in silico predictions.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Moexipril Ethyl Ester
Absorption and Systemic Exposure in Animal Models
The absorption characteristics of moexipril (B10654) ethyl ester and its subsequent conversion to the active form, moexiprilat (B1677388), have been evaluated in preclinical settings. These studies reveal incomplete but rapid absorption following oral administration. wikipedia.orgfda.gov
Following oral administration, moexipril ethyl ester is absorbed and then bioactivated through the hydrolysis of its ethyl ester group to form moexiprilat. nih.govwikipedia.orgresearchgate.net The absolute bioavailability of the parent compound, moexipril, is approximately 22%. fda.gov However, the systemic availability of the active metabolite, moexiprilat, is lower. Studies measuring moexiprilat levels after oral administration of moexipril compared to intravenous administration show a bioavailability of about 13%. drugbank.comnih.govdrugs.comfda.govnih.gov Moexipril's antihypertensive effects are almost entirely attributable to moexiprilat. drugs.comfda.gov
Table 1: Bioavailability in Animal Models
| Compound | Bioavailability |
|---|---|
| Moexipril | ~22% fda.gov |
This table summarizes the approximate oral bioavailability of moexipril and its active metabolite, moexiprilat, based on preclinical data.
The absorption of moexipril is significantly impacted by the presence of food in the gastrointestinal tract. drugbank.com Preclinical findings indicate that administering the drug with food markedly reduces both the rate and extent of absorption. fda.govfda.gov Ingestion of a low-fat meal can reduce the peak plasma concentration (Cmax) and the area under the curve (AUC) of moexiprilat by approximately 70% and 40%, respectively. nih.govfda.govnih.gov This effect is even more pronounced with a high-fat meal, which can lead to an 80% reduction in Cmax and a 50% reduction in AUC. fda.govnih.govfda.govnih.gov Consequently, administration in a fasting state is recommended to ensure optimal absorption. drugs.comnih.gov
Table 2: Effect of Food on Moexiprilat Bioavailability
| Meal Type | Reduction in Cmax | Reduction in AUC |
|---|---|---|
| Low-Fat | ~70% nih.govfda.govnih.gov | ~40% nih.govfda.govnih.gov |
This table illustrates the significant reduction in key pharmacokinetic parameters of moexiprilat when moexipril is administered with food.
Distribution Studies
Distribution studies are critical for understanding how a drug and its metabolites spread throughout the body and reach their target sites. For moexipril, these studies highlight its lipophilic nature and broad tissue penetration.
Once in the systemic circulation, the active metabolite, moexiprilat, exhibits moderate binding to plasma proteins. drugbank.comnih.gov Approximately 50% of moexiprilat is bound to these proteins. drugbank.comnih.govdrugs.comfda.gov This level of binding allows for a significant fraction of the active drug to remain unbound and available to distribute into tissues and exert its pharmacological effect. The volume of distribution for moexiprilat is noted to be around 183 liters. drugs.com
Table 3: Plasma Protein Binding
| Compound | Protein Binding Percentage |
|---|
This table shows the plasma protein binding percentage for the active metabolite, moexiprilat.
The lipophilicity of moexipril facilitates its penetration into various tissues. wikipedia.orgnih.gov Animal studies have demonstrated that moexipril use leads to a significant reduction in angiotensin-converting enzyme (ACE) activity not just in plasma, but also in key tissues. wikipedia.orgnih.gov This indicates effective distribution of the active metabolite, moexiprilat, to these sites. Tissues where notable ACE inhibition has been observed include the lungs, myocardium, aorta, and kidneys. wikipedia.org This broad tissue distribution is a key aspect of its mechanism of action, allowing it to target the renin-angiotensin system at both a systemic and local level. wikipedia.org Further supporting this, repeated-dose toxicity studies in rats and dogs have identified the heart and kidneys as target organs. nih.gov
Moexipril is characterized as a highly lipophilic ACE inhibitor, placing it in a similar hydrophobic range as compounds like quinapril (B1585795), benazepril, and ramipril (B1678797). wikipedia.orgnih.gov This chemical property is a critical determinant of its pharmacokinetic profile, particularly its ability to permeate cell membranes. wikipedia.org Due to its high lipophilicity, moexipril can readily cross lipid membranes, which allows its active form, moexiprilat, to effectively target tissue-bound ACE in addition to the circulating enzyme in plasma. wikipedia.orgnih.gov This enhanced membrane permeation is believed to contribute to the extensive tissue effects observed in preclinical models. wikipedia.org
Excretion Pathways and Mass Balance Studies in Animal Models
The elimination of moexipril and its pharmacologically active metabolite, moexiprilat, occurs through both renal and fecal routes. fda.gov Following oral administration, the primary pathway for excretion is via the feces. fda.gov Mass balance studies show that approximately 52% of an oral dose is recovered in the feces as moexiprilat and 1% as the parent compound, moexipril. fda.gov Urinary excretion after an oral dose is less significant, with about 7% of the dose appearing in the urine as moexiprilat and 1% as moexipril. fda.gov
When administered intravenously, the excretion profile shifts towards a greater renal contribution. fda.gov Following intravenous administration, approximately 40% of the dose is excreted in the urine as moexiprilat and about 26% as moexipril. fda.gov Fecal excretion accounts for roughly 20% of the intravenous dose, primarily in the form of moexiprilat. fda.gov Repeated-dose toxicity studies in both rat and dog models have identified the kidney as a target organ, which is a characteristic finding for ACE inhibitors related to their pharmacological activity. nih.govnih.gov
Pharmacokinetic-Pharmacodynamic Relationships in Preclinical Models
Moexipril acts as a prodrug, being metabolized in the liver to its active diacid form, moexiprilat, through the hydrolysis of an ethyl ester group. drugbank.comwikipedia.orgnih.gov Moexiprilat is a substantially more potent inhibitor of angiotensin-converting enzyme (ACE) than its parent compound. fda.govdrugbank.com In vitro studies have demonstrated that moexiprilat potently inhibits ACE from various sources. nih.gov For instance, it inhibits ACE in guinea pig serum with an IC50 value of 2.6 nmol/l and purified ACE from rabbit lung with an IC50 value of 4.9 nmol/l. nih.gov Another study reported IC50 values of 2.1 nM for moexiprilat and 2700 nM for moexipril, highlighting that moexiprilat is approximately 1000 times more potent than moexipril in inhibiting ACE. fda.govdrugbank.com The high lipophilicity of moexipril allows it to readily penetrate cell membranes, enabling it to target tissue-level ACE in organs such as the lung, heart, aorta, and kidney, in addition to plasma ACE. wikipedia.orgnih.govwikipedia.org
Table 1: In Vitro ACE Inhibition
| Compound | Enzyme Source | IC50 Value |
|---|---|---|
| Moexiprilat | Guinea Pig Serum ACE | 2.6 nmol/l nih.gov |
| Moexiprilat | Rabbit Lung ACE (purified) | 4.9 nmol/l nih.gov |
| Moexiprilat | Angiotensin-Converting Enzyme | 2.1 nM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Moexipril Inhibition of PDE4 Isoforms
| PDE4 Isoform | IC50 Value |
|---|---|
| PDE4B2 | 38 µM researchgate.net |
| PDE4A4 | ~152 µM (4-fold lower sensitivity than PDE4B2) researchgate.net |
Preclinical studies have demonstrated the cardioprotective properties of moexipril. wikipedia.org In animal models of myocardial infarction, rats pre-treated with moexipril for one week before the induction of an infarction showed a significant decrease in the resulting infarct size. wikipedia.org The cardioprotective effects of ACE inhibitors like moexipril are understood to be mediated by a dual mechanism: the inhibition of angiotensin II and the potentiation of bradykinin (B550075). wikipedia.org The reduction in angiotensin II limits its detrimental remodeling effects on the cardiovascular system. wikipedia.org Concurrently, the increased levels of bradykinin stimulate the production of beneficial signaling molecules such as prostaglandin (B15479496) E2 and nitric oxide, which promote vasodilation and exert antiproliferative effects. wikipedia.org
The antiproliferative effects of moexipril have been observed in in vitro cellular models. wikipedia.org Specifically, moexipril has been shown to inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats. wikipedia.org The mechanism behind this antiproliferative action is linked to the drug's primary effect of inhibiting angiotensin II. wikipedia.org Angiotensin II is known to indirectly stimulate the production of several factors with tissue proliferative effects, including endothelin-1 (B181129) (ET-1), endothelin-3 (ET-3), and transforming growth factor-beta 1 (TGF-β1). wikipedia.org By blocking the formation of angiotensin II, moexipril effectively inhibits these downstream proliferative pathways. wikipedia.org
Analytical Methodologies for the Quantification and Characterization of Moexipril Ethyl Ester
Chromatographic Techniques
Chromatography stands as the cornerstone for the separation and analysis of moexipril (B10654) ethyl ester and its related compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed, each with specific advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
HPLC is a widely utilized technique for the analysis of moexipril ethyl ester due to its high resolution, sensitivity, and adaptability. monash.edu The separation is typically achieved on a reversed-phase column, where the nonpolar stationary phase interacts with the relatively nonpolar this compound. The choice of mobile phase and detector is critical for achieving the desired selectivity and sensitivity.
Ultraviolet (UV) absorbance detection is a common and robust method for the quantification of this compound in bulk drug and pharmaceutical dosage forms. researchgate.netresearchgate.net The moexipril molecule contains chromophores that absorb UV radiation, allowing for its detection and quantification.
Several HPLC-UV methods have been reported, with variations in the stationary phase, mobile phase composition, and detection wavelength. For instance, a reversed-phase HPLC method utilized a C18 column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and an ammonium (B1175870) acetate (B1210297) buffer (pH 4.5), with detection at 210 nm. researchgate.net Another method employed a mobile phase of sodium phosphate (B84403) buffer (pH 3.0) and acetonitrile (70:30, v/v) with UV detection at 240 nm. ijrpr.com The linearity of these methods is typically established over a specific concentration range, with high correlation coefficients (r > 0.999) demonstrating a direct relationship between absorbance and concentration. researchgate.netresearchgate.net
First-derivative UV spectrophotometry has also been explored, with a maximum wavelength (λmax) of 238 nm being identified for the determination of moexipril hydrochloride. researchgate.netptfarm.pl This technique can enhance the specificity of the measurement in the presence of interfering substances.
Table 1: Examples of HPLC-UV Methods for this compound Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linear Range (µg/mL) | Reference |
|---|---|---|---|---|
| Agilent Eclipse C18 (150 mm × 4.6 mm, 5 µm) | 60% {Methanol:Acetonitrile (70:30 v/v)}: 40% 20mM Ammonium Acetate buffer pH 4.5 | 210 | 10 - 35 | researchgate.net |
| Zorbax SB C18 (150mm × 4.6mm & 5.0µm) | Sodium Phosphate Buffer (pH 3.0): Acetonitrile (70:30) | 240 | Not Specified | ijrpr.com |
| Not Specified | Not Specified | 238 (First Derivative) | 0.00012 - 0.0012% | researchgate.net |
The coupling of HPLC with mass spectrometry provides a highly selective and sensitive detection method for this compound and its metabolites. oup.com Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like moexipril. nih.gov
In ESI-MS, the analyte is ionized to produce protonated molecules [M+H]+. For moexipril, the protonated molecule is observed at a mass-to-charge ratio (m/z) of 499. oup.com This technique allows for the simultaneous detection of moexipril and its active metabolite, moexiprilat (B1677388) (m/z 471), in various biological matrices. oup.com The use of selected ion monitoring (SIM) enhances the specificity of the analysis by focusing on the characteristic m/z values of the target compounds. oup.com
Studies have shown that HPLC-ESI-MS can be used to monitor the in vitro metabolism of moexipril to moexiprilat in liver microsomal preparations. oup.comnih.gov The method's high sensitivity allows for the construction of calibration curves in the ng/mL to µg/mL concentration range. researchgate.net
Gas Chromatography (GC) Approaches and Derivatization
Gas chromatography is another separation technique that can be applied to the analysis of moexipril. monash.edu However, due to the low volatility and thermal lability of moexipril, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
One reported method utilizes gas chromatography-negative-ion chemical ionization mass spectrometry (GC-NICI-MS) for the analysis of moexipril and its active metabolite, moexiprilat. researchgate.net In this method, the analytes are derivatized prior to injection into the GC system. The analysis is performed by monitoring specific fragment ions in the mass spectrometer. For moexipril, the fragment ion at m/z 302 is monitored, while for moexiprilat, the fragment ion at m/z 288 is used for quantification. researchgate.net This highly sensitive method achieves a lower limit of quantitation (LLOQ) of 0.5 ng/mL for both moexipril and moexiprilat in human plasma, with linear calibration curves obtained over the concentration range of 0.5–300 ng/mL. researchgate.net
Hyphenated Techniques for Complex Mixture Analysis
The analysis of this compound in complex matrices such as plasma necessitates the use of highly selective and sensitive hyphenated techniques.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its superior selectivity and sensitivity. nih.govsphinxsai.com This technique involves the coupling of liquid chromatography with a tandem mass spectrometer, which allows for the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion.
For the analysis of moexipril, a precursor ion of m/z 499.4 is typically selected in the first mass analyzer. researchgate.netnih.gov This ion is then fragmented in a collision cell, and a specific product ion, such as m/z 234.2, is monitored in the second mass analyzer. researchgate.netnih.gov This multiple reaction monitoring (MRM) mode provides a high degree of specificity, minimizing interference from other components in the matrix. researchgate.neteurjchem.com
LC-MS/MS methods for moexipril have been developed and validated for use in human plasma, often employing a simple extraction technique like liquid-liquid extraction or protein precipitation. researchgate.netnih.goveurjchem.com These methods are characterized by their rapid run times, often around 2 minutes per sample, which allows for high-throughput analysis. nih.gov The calibration curves are typically linear over a wide concentration range, for instance, from 0.2 to 204 ng/mL, with a low limit of quantification. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for Moexipril Analysis in Human Plasma
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | C18 | nih.gov |
| Mobile Phase | Methanol and 0.1% formic acid buffer (85:15, v/v) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization Mode | Not Specified, but typically ESI | researchgate.netnih.gov |
| Precursor Ion (m/z) | 499.4 | nih.gov |
| Product Ion (m/z) | 234.2 | nih.gov |
| Linear Range | 0.2 - 204 ng/mL | nih.gov |
| Internal Standard | Benazepril | nih.gov |
Application in Biological Samples (e.g., Microsomal Preparations, Urine)
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the simultaneous analysis of moexipril and moexiprilat in complex biological matrices. oup.com This methodology has been successfully applied to determine the metabolism of moexipril in both rat and human liver microsomal preparations, as well as in rat urine. oup.comdrugbank.com In these studies, an octyl silica (B1680970) stationary phase with isocratic elution is often employed. nih.gov Detection can be achieved using either a UV detector or, for higher selectivity and sensitivity, a mass spectrometer. oup.comnih.gov
Research has shown that rat liver microsomal preparations are more efficient at converting moexipril to moexiprilat compared to human liver cell line preparations. nih.gov Despite computer modeling suggesting other potential metabolites, moexiprilat was the only metabolite detected following microsomal treatment. nih.gov
When analyzing urine samples, particularly from in vivo experiments, selected ion monitoring (SIM) with mass spectrometry is preferred over UV detection. oup.com This is because endogenous compounds in urine can interfere with the moexipril peak when using UV absorbance. oup.com Following oral administration, a small percentage of the moexipril dose is excreted in the urine, with approximately 2% as unchanged moexipril and 11% as moexiprilat. oup.com For the analysis of moexipril in human plasma, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed, utilizing liquid-liquid extraction for sample preparation. nih.gov A gas chromatography-mass spectrometry (GC-MS) screening procedure has also been established for the detection of various angiotensin-converting enzyme (ACE) inhibitors and their metabolites, including moexipril, in urine. nih.gov
Spectrophotometric and Chemometric Methods
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of moexipril in pharmaceutical dosage forms.
First-Order Derivative UV Spectrophotometry
First-order derivative UV spectrophotometry provides enhanced selectivity compared to direct UV absorbance measurements. ptfarm.pl A rapid and economical first-derivative UV spectrophotometric method has been developed for the determination of moexipril hydrochloride. This method utilizes the measurement of the derivative spectrum at a specific wavelength (λmax = 238 nm) and has been shown to be linear over a concentration range of 0.00012% to 0.0012%. ptfarm.plnih.gov The method is considered selective with respect to common tablet excipients; however, it is not selective for the degradation products of moexipril. nih.gov Another approach involves the use of the area under the curve (AUC) in both zero-order and first-order derivative spectra for the quantification of moexipril hydrochloride. researchgate.net
Potentiometric Determination Methods
Currently, publicly available research on the specific application of potentiometric determination methods for this compound is limited. This remains an area for potential future investigation.
Method Validation and Performance Characteristics
The validation of analytical methods is essential to ensure their reliability for intended applications. Key performance characteristics that are evaluated include linearity, precision, accuracy, and sensitivity.
Linearity, Precision, Accuracy, and Sensitivity
Various developed methods for moexipril analysis have demonstrated acceptable validation parameters. For instance, a first-order derivative UV spectrophotometric method showed a correlation coefficient (r) of 0.999, an average recovery of 100%, and a relative standard deviation (RSD) of less than 1.5%. ptfarm.plnih.gov HPLC methods have also been validated according to International Conference on Harmonisation (ICH) guidelines. analis.com.myijrpr.com
Table 1: Performance Characteristics of a First-Order Derivative UV Spectrophotometric Method for Moexipril Hydrochloride researchgate.net
| Parameter | Value |
| Range | 0.00012–0.00120% |
| Limit of Detection (LOD) | 0.00004% |
| Limit of Quantification (LOQ) | 0.00010% |
| Correlation Coefficient (r) | 0.999 |
| Intra-day Precision (RSD %) | 1.01; 1.12; 1.29 |
| Inter-day Precision (RSD %) | 1.16 |
| Accuracy (Recovery %) | 98.65 ± 0.71; 98.85 ± 0.68 |
Table 2: Performance Characteristics of an RP-HPLC Method for Moexipril Hydrochloride analis.com.my
| Parameter | UV Method | RP-HPLC Method |
| Linearity Range | 1-9 µg/ml | 10–35 μg/ml |
| Correlation Coefficient (r) | 0.999 | 0.999 |
| LOD | 0.059084 μg/ml | 0.98969 μg/ml |
| LOQ | 0.179042 μg/ml | 2.99907 μg/ml |
| Intra-day Precision (%RSD) | 0.453864 to 1.15542 | 1.49408% |
| Inter-day Precision (%RSD) | 0.73386% to 1.44111% | 1.00078% |
| Accuracy (Recovery %) | 99.8538% to 101.5614% | 100.5297586% to 100.6431587% |
Quantification of Moexipril and Moexiprilat Concentrations
HPLC methods coupled with UV or MS detection allow for the simultaneous quantification of both moexipril and its active metabolite, moexiprilat. oup.com In a study using HPLC-ESI-MS, a linear calibration curve for moexipril was established over a concentration range of 0.1 µM (53.5 ng/mL) to 100 µM (53.5 µg/mL). oup.com Another LC-MS/MS method for human plasma demonstrated linearity for moexipril over a concentration range of 0.2–204 ng/mL. nih.gov The limit of quantification for both moexipril and moexiprilat in human plasma has been reported to be as low as 0.5 ng/mL. oup.com
Stability and Degradation Pathways of Moexipril Ethyl Ester
Forced Degradation Studies (ICH Guidelines)
Forced degradation studies, as outlined in the International Conference on Harmonisation (ICH) Q1A (R2) guideline, are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. researchgate.net These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing conditions. ijpsr.com For moexipril (B10654) ethyl ester, forced degradation studies have been conducted under hydrolytic, oxidative, photolytic, and thermal stress conditions to assess its stability and identify the resulting degradants. researchgate.netresearchgate.netnih.govscispace.com
Hydrolytic Degradation (Acid, Base, Neutral Conditions)
Hydrolysis, a chemical reaction with water, is a common degradation pathway for drugs with ester functional groups. pharmaceutical-journal.comchemguide.co.uk The stability of moexipril ethyl ester has been evaluated under acidic, basic, and neutral hydrolytic conditions. researchgate.netnih.govscispace.com
Under acidic conditions , this compound undergoes significant degradation. researchgate.netnih.gov The primary degradation pathway involves the hydrolysis of the ethyl ester group, leading to the formation of its active metabolite, moexiprilat (B1677388). nih.gov Another key degradation reaction is the intramolecular cyclization to form a diketopiperazine derivative. nih.gov Studies have identified multiple degradation products under acidic stress, indicating complex degradation pathways. researchgate.netnih.gov
In basic conditions , this compound also shows considerable degradation. researchgate.netnih.gov Similar to acidic conditions, hydrolysis of the ester linkage is a major reaction, yielding moexiprilat. libretexts.orgmasterorganicchemistry.com The formation of other degradation products has also been observed, suggesting that multiple degradation reactions occur. researchgate.netnih.gov
Under neutral conditions , this compound also degrades, primarily through hydrolysis of the ester group and intramolecular cyclization. researchgate.netnih.govnih.gov The rate of degradation in neutral conditions is generally different from that under acidic or basic conditions. nih.gov
A study identified five degradation products in total across the different hydrolytic conditions. Four degradants were observed under acidic conditions, while three were formed under basic conditions and three under neutral conditions. nih.gov
Oxidative Degradation Mechanisms
Oxidative degradation is another significant pathway for drug decomposition and can be mechanistically complex. pharmaceutical-journal.commdpi.comnih.gov this compound has been shown to be susceptible to oxidative stress. researchgate.netnih.govscispace.com When subjected to oxidative conditions, such as treatment with hydrogen peroxide, this compound degrades, leading to the formation of several degradation products. researchgate.netnih.govresearchgate.net One study reported the formation of three degradation products under oxidative stress. nih.gov The specific mechanisms of oxidation for this compound are not extensively detailed in the provided search results, but common oxidative pathways for pharmaceuticals include autoxidation and reactions with peroxides. mdpi.com
Photolytic Degradation Pathways
Photolytic degradation occurs when a drug molecule is exposed to light. ijpsr.com this compound has been found to be unstable under photolytic stress. researchgate.netnih.govscispace.com Exposure to light leads to the formation of degradation products. Specifically, two degradation products were identified when moexipril was subjected to photolytic stress conditions. nih.gov The rate and extent of photodegradation are dependent on the intensity and wavelength of the light. ijpsr.com
Thermal Stability Assessments
Thermal stability is a crucial parameter for determining the shelf-life of a drug product. mdpi.com In contrast to its susceptibility to hydrolysis, oxidation, and photolysis, this compound has been found to be stable under thermal stress conditions. researchgate.netresearchgate.netnih.govscispace.com Studies have shown that when subjected to heat, this compound does not significantly degrade. researchgate.netresearchgate.netnih.gov However, the presence of certain excipients, such as magnesium stearate, can decrease the thermal stability of moexipril, especially in the presence of humidity. researchgate.netnih.gov The decomposition of moexipril hydrochloride in the solid phase has been studied, and kinetic and thermodynamic parameters have been calculated. ptfarm.pl The thermal decomposition of some compounds can involve processes like N-dealkylation. researchgate.netnih.gov
Identification and Characterization of Degradation Products
The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and for ensuring the safety and quality of a pharmaceutical product. researchgate.net
Mass Spectrometry-Based Structural Elucidation
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques used for the separation, identification, and structural characterization of degradation products. researchgate.netnih.govscispace.com Several studies have employed these methods to investigate the degradation of this compound. researchgate.netresearchgate.netnih.govscispace.com
In one such study, a gradient LC-MS/MS method was developed to identify and characterize the degradants of moexipril. researchgate.netnih.gov A total of five degradation products were identified and their structures were proposed based on their fragmentation patterns in the mass spectra, which were compared with that of the parent drug. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) data was also used to determine the elemental composition of the degradation products. researchgate.netnih.gov
The following table summarizes the degradation products of this compound identified under various stress conditions.
| Degradation Product | m/z | Formation Conditions |
| DP1 | - | Acidic, Neutral, Oxidative |
| DP2 | 309 | Acidic, Basic |
| DP3 | 208 | Basic |
| DP4 | 407 | Acidic, Basic, Neutral, Oxidative, Photolytic |
| DP5 | 292 | Acidic, Neutral, Oxidative, Photolytic |
The fragmentation of the protonated moexipril molecule and its degradation products was studied to propose the most probable structures for the observed degradants. researchgate.netscispace.com For example, the product ions of the degradation products were compared with the product ions of protonated moexipril to assign their structures. researchgate.net
Chromatographic Separation of Degradants
The separation and identification of this compound and its degradation products are primarily achieved through high-performance liquid chromatography (HPLC). nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.
Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have been instrumental in identifying the potential degradants of moexipril. scispace.comnih.gov These studies involve subjecting the drug to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. scispace.comnih.gov
One validated stability-indicating RP-HPLC method utilized a cyanopropyl column with a mobile phase composed of a 40:60 (v/v) mixture of aqueous 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 6) and methanol (B129727). researchgate.net The detection was carried out using UV absorption at 210 nm. researchgate.net Another successful separation was achieved on an Agilent XDB C-18 column (4.6 x 150 mm, 5µm) with a gradient elution mobile phase consisting of 20 mM ammonium acetate (pH 6.0) and methanol at a flow rate of 1.0 mL/min at 25°C. scispace.com
Under these varied stress conditions, a total of five degradation products have been identified and separated. scispace.comnih.govresearchgate.net The structures of these degradants were elucidated using techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and high-resolution mass spectrometry (HRMS). nih.govresearcher.life The fragmentation patterns of the degradants were compared with that of the parent moexipril molecule to determine their probable structures. nih.govresearchgate.net
The following table summarizes the chromatographic conditions used in the separation of moexipril and its degradants:
| Parameter | Condition 1 | Condition 2 |
| Column | Cyanopropyl | Agilent XDB C-18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 40:60 (v/v) aqueous 0.01 M ammonium acetate buffer (pH 6) and methanol | Gradient elution with 20 mM ammonium acetate (pH 6.0) and methanol |
| Flow Rate | 1 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | Not specified |
| Temperature | Not specified | 25°C |
Kinetic and Thermodynamic Aspects of Degradation
The degradation of this compound is influenced by several environmental factors and follows specific reaction pathways.
Influence of Environmental Factors (e.g., Humidity, Temperature, Solvents)
Humidity and Temperature:
The stability of moexipril hydrochloride in the solid phase is significantly affected by humidity and temperature. nih.gov Studies have shown that the degradation rate increases with rising temperature and relative humidity (RH). nih.govresearchgate.net For instance, the effect of humidity on the stability of moexipril hydrochloride at 363 K was described by the equation: ln ki = (0.0676 ± 0.016) * RH% - (15.53 ± 0.78). nih.gov In general, high temperatures are a major factor in drug degradation. researchgate.net
Interestingly, in lyophilized powder form, moexipril showed significantly less reactivity at 50°C compared to its aqueous solution at pH values below 3 or above 6. nih.gov However, at a pH of 5.1, the lyophilized powder exhibited maximum reactivity, with a rate comparable to that in an aqueous solution. nih.gov This highlights that stability data from solutions cannot always predict the stability of a lyophilized powder form. nih.gov
Solvents and pH:
This compound undergoes degradation under hydrolytic (acidic, basic, and neutral) and oxidative conditions. scispace.comnih.gov It is, however, relatively stable under thermal stress. scispace.comnih.gov Forced degradation studies have revealed the formation of four degradants under acidic conditions, three under basic conditions, and three under neutral and oxidative stress. nih.govresearchgate.net Photolytic stress can also lead to the formation of two specific degradants. nih.govresearchgate.net
The rate of degradation is also pH-dependent. In aqueous solutions, the removal of water through lyophilization was found to suppress the spontaneous cyclization and hydrolysis processes, particularly the specific base-catalyzed hydrolysis. nih.gov
Reaction Kinetics and Degradation Pathways
The degradation of this compound primarily proceeds through two main pathways:
Hydrolysis: The ester group of this compound can be hydrolyzed to form its active metabolite, moexiprilat. wikipedia.orgresearchgate.net This is a key metabolic process in the body but also a significant degradation pathway. wikipedia.orgresearchgate.net
Cyclization (Lactamization): Intramolecular cyclization can occur, leading to the formation of a diketopiperazine (DKP) derivative. nih.gov
The kinetics of these degradation reactions are influenced by the environmental factors discussed above. For example, lyophilization was found to suppress the spontaneous cyclization process and the spontaneous and base-catalyzed hydrolysis processes. nih.gov However, another spontaneous cyclization process was not affected by the removal of water. nih.gov
The identified degradation products from forced degradation studies include:
DP1, DP2, DP4, and D5 formed under acidic conditions. nih.govresearchgate.net
DP2, DP3, and D4 formed under basic conditions. nih.govresearchgate.net
DP1, DP4, and D5 formed under neutral and oxidative stress conditions. nih.govresearchgate.net
DP4 and D5 also formed under photolytic stress. nih.govresearchgate.net
Drug Interactions Involving Moexipril Ethyl Ester: Preclinical and Mechanistic Insights
In Vitro Drug-Drug Interaction Studies
In vitro studies are fundamental in elucidating the potential for drug-drug interactions by examining the metabolic pathways and the enzymes involved in the biotransformation of a drug. For moexipril (B10654) ethyl ester, these studies have primarily focused on its hydrolysis to moexiprilat (B1677388) and the potential for co-administered drugs to interfere with this process.
The conversion of moexipril to its active form, moexiprilat, is a critical step in its pharmacokinetic profile. In vitro studies utilizing rat and human liver microsomal preparations have been instrumental in understanding this process. One such study revealed that moexiprilat was the sole metabolite detected following the incubation of moexipril with these microsomal preparations. drugbank.com Interestingly, the rat liver microsomal preparation was found to be more effective in producing moexiprilat compared to the human liver cell line-derived microsomes, suggesting species-specific differences in metabolic rates. drugbank.com
These in vitro systems provide a controlled environment to assess how other drugs might affect the metabolic conversion of moexipril, thereby altering the plasma concentrations of both the parent drug and its active metabolite. Any substance that inhibits the enzymes responsible for the hydrolysis of moexipril could potentially lead to lower levels of moexiprilat, diminishing its therapeutic efficacy. Conversely, induction of these enzymes could accelerate the conversion, although this is less commonly observed with the enzymes involved in moexipril's metabolism.
The primary enzymes responsible for the hydrolysis of ester-containing prodrugs like moexipril are carboxylesterases. While specific in vitro studies detailing the inhibition or induction of moexipril's metabolism by a wide array of co-administered agents are not extensively documented in publicly available literature, valuable insights can be drawn from studies on other ACE inhibitors that share a similar metabolic pathway.
For instance, research on the ACE inhibitors enalapril (B1671234) and ramipril (B1678797) has demonstrated that their hydrolytic activation is primarily mediated by human carboxylesterase 1 (CES1). nih.gov This study also identified inhibitors of CES1, such as the dihydropyridine (B1217469) calcium channel blocker isradipine (B148454) and the immunosuppressant tacrolimus. nih.gov Given the structural and metabolic similarities among ester-prodrug ACE inhibitors, it is plausible that such agents could also inhibit the conversion of moexipril to moexiprilat. However, it is important to note that formal in vitro interaction studies with moexipril and these specific agents have not been reported.
The prescribing information for moexipril indicates that no clinically important pharmacokinetic interactions were observed when it was co-administered with cimetidine, a known inhibitor of several cytochrome P450 enzymes. nih.gov This suggests that CYP enzymes play a minor role, if any, in the metabolism of moexipril, reinforcing the primary role of carboxylesterases.
Carboxylesterases, particularly CES1 and CES2, are the key enzymes in the biotransformation of many ester prodrugs. drugs.com CES1 is predominantly found in the liver, while CES2 is abundant in the intestine. drugs.com The hydrolysis of moexipril ethyl ester to moexiprilat is attributed to the activity of these enzymes. drugbank.com
The interaction profile of moexipril is therefore closely linked to the activity of carboxylesterases. Co-administration of drugs that are substrates or inhibitors of CES1 could potentially lead to competitive inhibition, reducing the rate of moexiprilat formation. While comprehensive in vitro screening of various drugs for their inhibitory effect on moexipril hydrolysis has not been published, the known substrate and inhibitor profiles of CES1 provide a framework for predicting potential interactions. For example, other ester-containing drugs that are metabolized by CES1 could compete with moexipril for the active site of the enzyme.
Table 1: In Vitro Metabolism of Moexipril
| Parameter | Finding | Source |
|---|---|---|
| Metabolite Identified | Moexiprilat (sole metabolite) | drugbank.com |
| Enzymatic System | Rat and human liver microsomes | drugbank.com |
| Comparative Efficacy | Rat liver microsomes more effective than human | drugbank.com |
| Primary Enzyme Family | Carboxylesterases | drugbank.comdrugs.com |
Preclinical Assessment of Pharmacokinetic Interactions
Preclinical studies in animal models are a crucial step in evaluating the potential for drug-drug and drug-food interactions in a whole-organism setting, providing data that can help inform clinical trial design.
Formal preclinical pharmacokinetic interaction studies of moexipril with a wide range of cardiovascular agents are limited. However, studies have been conducted with the thiazide diuretic hydrochlorothiazide (B1673439). In a study involving rats and dogs, the combination of moexipril and hydrochlorothiazide was investigated. While this study focused on general pharmacological properties and toxicity, it did assess the combined effects on diuresis and blood pressure. americanpharmaceuticalreview.com
Furthermore, a clinical study in healthy male volunteers investigated the potential for a pharmacokinetic interaction between single doses of moexipril and hydrochlorothiazide. nih.gov The results demonstrated no significant effect on the plasma concentrations of moexipril, its active metabolite moexiprilat, or hydrochlorothiazide when the two drugs were co-administered. nih.gov The area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) for both moexipril and moexiprilat remained largely unchanged.
| Pharmacokinetic Parameter | Moexipril Alone | Moexipril with Hydrochlorothiazide | Source |
| Moexipril AUC (ng.ml-1.h-1) | 437 | 416 | nih.gov |
| Moexiprilat AUC (ng.ml-1.h-1) | 203 | 215 | nih.gov |
| Moexipril Cmax (ng.ml-1) | 245.4 | 241.0 | nih.gov |
| Moexiprilat Cmax (ng.ml-1) | 70.8 | 69.2 | nih.gov |
The prescribing information for moexipril states that it has been used concomitantly with calcium-channel blockers and beta-adrenergic blockers in clinical trials without evidence of clinically important adverse interactions. nih.gov However, it also notes that formal interaction studies with these specific classes of antihypertensive agents have not been conducted. In general, the antihypertensive effect of ACE inhibitors is considered to be less than additive with beta-blockers, as both drug classes impact the renin-angiotensin system.
No clinically important pharmacokinetic interactions were reported with digoxin (B3395198) or cimetidine. nih.gov
The absorption of this compound is significantly affected by the presence of food. Preclinical and clinical pharmacokinetic studies have consistently demonstrated that co-administration of moexipril with food markedly reduces its bioavailability.
Specifically, the ingestion of a low-fat breakfast has been shown to reduce the peak plasma concentration (Cmax) of moexiprilat by approximately 70% and the area under the curve (AUC) by about 40%. The impact is even more pronounced with a high-fat breakfast, which can decrease the Cmax by roughly 80% and the AUC by about 50%. This interaction is believed to be due to a decrease in the absorption of the parent drug, this compound, from the gastrointestinal tract in the presence of food. Consequently, it is recommended that moexipril be taken in a fasting state to ensure optimal absorption and therapeutic effect.
Table 2: Effect of Food on Moexiprilat Bioavailability
| Meal Type | Reduction in Cmax | Reduction in AUC | Source |
|---|---|---|---|
| Low-Fat Breakfast | ~70% | ~40% | |
| High-Fat Breakfast | ~80% | ~50% |
Structure Activity Relationships Sar and Rational Drug Design for Moexipril Analogs
Pharmacophore Modeling and Ligand-Enzyme Interactions
The inhibitory activity of moexipril (B10654), or more accurately its active metabolite moexiprilat (B1677388), is dependent on specific molecular interactions with the angiotensin-converting enzyme. drugbank.comnih.gov A pharmacophore model for dicarboxylate ACE inhibitors like moexiprilat typically consists of three key features that mimic the structure of ACE's natural substrate, angiotensin I. scholarsresearchlibrary.comyoutube.com
The essential components for binding include:
A terminal carboxylate group, present in the tetrahydroisoquinoline ring of moexiprilat, which mimics the C-terminal carboxylate of peptide substrates and forms critical interactions in the enzyme's active site. scholarsresearchlibrary.com
A zinc-binding group, which for moexiprilat is a carboxylate group that chelates the essential Zn²⁺ ion in the ACE active site. scholarsresearchlibrary.com
A specific side chain that occupies a large hydrophobic pocket (S1 pocket) on the enzyme, mimicking the side chain of the penultimate amino acid of the substrate. scholarsresearchlibrary.com
Upon hydrolysis of the ethyl ester, the active diacid, moexiprilat, binds to ACE. wikipedia.orgstereoelectronics.org The interaction is characterized by the carboxylate group coordinating with the zinc ion. scholarsresearchlibrary.com Further stability is achieved through hydrogen bonds. For instance, in related dicarboxylate inhibitors, the carbonyl oxygen is anchored by hydrogen bonds with residues such as His-337 and His-497, while one of the carboxylate oxygen atoms interacts with Gln-265, Lys-495, and Tyr-504. stereoelectronics.org The potency of moexiprilat is significant, being approximately 1,000 times more potent than its prodrug form, moexipril, in inhibiting ACE. drugbank.com The absolute (S)-configuration of the stereocentres is also considered critical for optimal ACE inhibition. nih.gov
Computational Drug Design Approaches
Computational methods are indispensable tools in modern drug discovery, facilitating the design and optimization of new therapeutic agents. researchgate.net These approaches have been applied to understand and improve upon existing drugs like moexipril.
In silico techniques, such as molecular docking, are used to predict the binding affinity and interaction patterns of ligands with their target proteins. nih.govunair.ac.id These methods have been crucial in the development and understanding of ACE inhibitors. nih.gov For example, a high-throughput computational screening approach using the Similarity Ensemble Approach (SEA) successfully identified moexipril as a potential inhibitor of a different target, phosphodiesterase-4 (PDE4), a prediction that was later confirmed experimentally. nih.gov This demonstrates the power of in silico screening to identify new roles for existing drugs. nih.gov
Molecular docking studies on ACE inhibitors help visualize their binding modes within the enzyme's active site. nih.govtandfonline.com Such studies evaluate scoring functions to estimate the free energy of binding, providing insights into the structural basis of inhibition. nih.gov For moexiprilat, docking would confirm its interaction with the key zinc ion and surrounding amino acid residues, validating the pharmacophore model. nih.govnih.gov
The moexipril scaffold has been used as a starting point for designing novel compounds. In one study, chemical informatics and molecular docking were used to design and synthesize two simplified analogs of moexipril to explore their inhibitory activity against PDE4. nih.gov The research demonstrated that modifications to the moexipril structure could yield compounds with altered biological activity. Compound 8 in the study, an analog of moexipril, showed a 7-fold improvement in inhibitory activity against the PDE4B2 isoform compared to moexipril itself. nih.gov
Table 1: Inhibitory Activity of Moexipril and Analogs against PDE4B2
| Compound | IC₅₀ (μM) |
|---|---|
| Moexipril | 49 |
| Analog 7 | 89 |
| Analog 8 | 6.9 |
This table is based on data from a study investigating the PDE4-inhibitory activity of moexipril and its analogs, as ACE inhibitory data for these specific analogs was not provided in the source. nih.gov
The rational design of more potent ACE inhibitors involves specific chemical modification strategies aimed at optimizing interactions with the enzyme. Key strategies include:
Modification of the N-ring: Introducing large, hydrophobic heterocyclic rings in the N-terminal position can increase potency and influence pharmacokinetic properties. scholarsresearchlibrary.com Moexipril's lipophilicity, which is comparable to that of ramipril (B1678797) and benazepril, allows it to penetrate membranes readily and inhibit tissue-bound ACE, a significant advantage over more hydrophilic inhibitors. wikipedia.orgstereoelectronics.org
Varying the Zinc-Binding Group: While sulfhydryl groups (as in captopril) show excellent binding to the zinc ion, dicarboxylate and phosphinate groups are also highly effective and can offer different side-effect profiles. scholarsresearchlibrary.com
Introducing Flexible Side Chains: Incorporating flexible side chains can enhance the adaptability of the inhibitor to bind within the enzyme's pocket, potentially improving activity against mutant forms of the target. nih.gov
Prodrug Strategies and Enhancing Drug Delivery
The prodrug approach is a well-established strategy to overcome pharmaceutical and pharmacokinetic barriers, such as poor bioavailability. nih.govwuxiapptec.comnih.gov Moexipril ethyl ester is a classic example of a prodrug. drugbank.comwikipedia.org It is a biologically inactive compound that is converted in vivo through enzymatic hydrolysis of its ethyl ester group into the pharmacologically active diacid, moexiprilat. nih.govwikipedia.org This strategy improves its absorption after oral administration. wikipedia.org
A more sophisticated prodrug strategy involves designing molecules that are activated by an intramolecular cyclization reaction. nih.gov This approach allows for precise control over the drug's release rate by modifying the functional groups involved in the ring-closing reaction. nih.gov
The general mechanism involves a carrier moiety attached to the parent drug. A nucleophilic functional group on the carrier attacks an electrophilic center, leading to the formation of a cyclic intermediate and subsequent release of the active drug. nih.gov For example, a terminal amino group on a carrier can mediate intramolecular aminolysis to cleave the drug-carrier bond. nih.gov The rate of this non-enzymatic release can be tuned by altering the stereoelectronic properties of the linker, with potential half-lives ranging from minutes to many hours. nih.gov
While moexipril itself is activated by simple ester hydrolysis, the cyclization-activated concept represents an advanced prodrug design that could theoretically be applied to future generations of ACE inhibitors to achieve highly controlled and targeted drug delivery. drugbank.comnih.gov
Comparative Research on Moexipril Ethyl Ester Within the Ace Inhibitor Class
Distinguishing Features Among Prodrug ACE Inhibitors (e.g., Enalapril (B1671234), Ramipril (B1678797), Quinapril)
Moexipril (B10654), like enalapril, ramipril, and quinapril (B1585795), is administered as an inactive prodrug that requires in vivo biotransformation to its active diacid metabolite, moexiprilat (B1677388). nih.govdrugbank.com This is a key difference from active ACE inhibitors like captopril (B1668294) and lisinopril (B193118). nih.govyoutube.com The primary distinguishing features among these prodrugs lie in their chemical structure, lipophilicity, and the resulting pharmacokinetic profiles.
Moexipril is characterized by its high lipophilicity, placing it in a similar hydrophobic range as quinapril, benazepril, and ramipril. wikipedia.org This property is significant as it allows for greater penetration into tissues, potentially leading to more effective inhibition of tissue-bound ACE in addition to circulating ACE in the plasma. wikipedia.orgcvpharmacology.com Lipophilic ACE inhibitors are able to penetrate membranes more readily, which may contribute to a more pronounced and sustained effect on the tissue renin-angiotensin system (RAS). wikipedia.org
The chemical structures of these prodrugs, while all designed to inhibit ACE, feature different side chains and ester groups, which influence their metabolic pathways and binding affinities to the enzyme. nih.gov For instance, they can be classified based on the functional group that binds to the zinc ion in the active site of the ACE enzyme, such as carboxyl, sulfhydryl, or phosphinyl groups. nih.gov Moexipril, enalapril, ramipril, and quinapril are all dicarboxylate-containing ACE inhibitors.
Table 1: General Features of Selected Prodrug ACE Inhibitors
| Feature | Moexipril Ethyl Ester | Enalapril | Ramipril | Quinapril |
|---|---|---|---|---|
| Active Metabolite | Moexiprilat | Enalaprilat | Ramiprilat | Quinaprilat |
| Lipophilicity | High | Low | High | High |
| Prodrug Nature | Yes | Yes | Yes | Yes |
| Active Form | Diacid | Diacid | Diacid | Diacid |
Comparative Biotransformation Profiles and Enzyme Specificities
The conversion of these ethyl ester prodrugs into their pharmacologically active diacid forms is a critical step in their mechanism of action. This biotransformation is primarily mediated by carboxylesterases, with specific enzymes playing key roles in different parts of the body. nih.gov
This compound is hydrolyzed to moexiprilat in the liver. wikipedia.org Similarly, enalapril is converted to enalaprilat, and ramipril to ramiprilat, mainly through the action of hepatic carboxylesterase 1 (CES1). nih.govwikipedia.orgresearchgate.net Quinapril also undergoes de-esterification in the liver to form quinaprilat. nih.gov
While CES1 in the liver is the major enzyme responsible for the activation of many of these prodrugs, the efficiency of this conversion can vary among individuals due to genetic polymorphisms in the CES1 gene, potentially affecting the pharmacokinetic profile of the drug. researchgate.netahajournals.org The rate and extent of this hydrolysis reaction influence the bioavailability of the active metabolite. For instance, moexipril's bioavailability as moexiprilat is approximately 13%. drugbank.comnih.gov
The specificity of these esterases for the different prodrugs can lead to variations in the rate of activation and, consequently, the onset and duration of action. While all are substrates for hepatic esterases, subtle differences in their molecular structure can affect their affinity for the enzyme's active site. nih.gov
Table 2: Biotransformation and Enzyme Specificity
| ACE Inhibitor Prodrug | Active Metabolite | Primary Enzyme | Primary Site of Biotransformation |
|---|---|---|---|
| This compound | Moexiprilat | Carboxylesterases | Liver |
| Enalapril | Enalaprilat | Carboxylesterase 1 (CES1) | Liver |
| Ramipril | Ramiprilat | Carboxylesterase 1 (CES1) | Liver |
| Quinapril | Quinaprilat | Carboxylesterases | Liver |
Comparative Preclinical Pharmacokinetics and Tissue Selectivity
The pharmacokinetic profiles of these ACE inhibitors, particularly their absorption, distribution, and elimination, are influenced by their physicochemical properties. The high lipophilicity of moexipril, quinapril, and ramipril is believed to contribute to greater tissue penetration and retention compared to the less lipophilic enalapril. nih.govwikipedia.org
Preclinical studies in spontaneously hypertensive rats have demonstrated that moexipril can dose-dependently inhibit ACE activity in various tissues, including the aorta, heart, and lung, in addition to plasma. drugbank.com A comparative study showed that while moexipril and enalapril produced similar reductions in blood pressure and plasma ACE inhibition, moexipril led to significantly greater ACE inhibition in the aorta, heart, and lung. drugbank.com This suggests a degree of tissue selectivity for moexipril, which may be attributed to its lipophilicity. wikipedia.orgdrugbank.com
The concept of "tissue ACE inhibitors" has been proposed, with agents like quinapril and ramipril noted for their greater tissue activity. ccjm.org This enhanced tissue ACE inhibition is thought to be a result of higher tissue bioavailability. nih.gov For example, studies have shown that perindopril (B612348) can cross the blood-brain barrier and inhibit brain ACE, whereas quinapril did not demonstrate this effect at equivalent doses, highlighting differences in tissue distribution among ACE inhibitors. unityfvg.it
The elimination half-life of the active metabolites also varies, influencing the duration of action. The elimination half-life of moexiprilat is estimated to be between 2 to 9 hours, with a prolonged terminal elimination phase indicative of slow release from tissue binding sites. nih.gov
Table 3: Comparative Preclinical Pharmacokinetic and Tissue Inhibition Data
| Parameter | Moexipril | Enalapril | Quinapril | Ramipril |
|---|---|---|---|---|
| Lipophilicity | High | Low | High | High |
| Bioavailability (as active metabolite) | ~13% | - | - | 28% (as ramipril) |
| Protein Binding (active metabolite) | ~50% (Moexiprilat) | - | - | 56% (Ramiprilat) |
| Tissue ACE Inhibition | High (aorta, heart, lung) | Lower than moexipril in some tissues | High | High |
Comparative Structure-Activity Relationship Analysis
The structure-activity relationship (SAR) of ACE inhibitors is well-established, with key structural features necessary for potent inhibition of the enzyme. All ACE inhibitors mimic the structure of the C-terminal dipeptide of angiotensin I to competitively bind to the ACE active site. youtube.com
The general structure of these dicarboxylate-containing prodrugs includes:
A terminal carboxyl group that interacts with a positively charged residue on the ACE enzyme.
A zinc-binding group (in this case, a carboxylate formed after hydrolysis of the ester) that chelates the essential zinc ion in the enzyme's active site.
A proline or a similar heterocyclic ring that enhances potency and duration of action.
Moexipril features a tetrahydroisoquinoline carboxylic acid moiety. wikipedia.org Enalapril and ramipril contain a proline and a cyclopenta[b]pyrrole (B12890464) derivative, respectively. wikipedia.orgresearchgate.net Quinapril also incorporates a tetrahydroisoquinoline ring system. nih.gov
The ethyl ester group in moexipril, enalapril, and other prodrugs serves to increase oral bioavailability by masking the polar carboxyl group, thereby enhancing absorption. nih.gov The specific nature of the side chains (the R-group attached to the amino acid-like portion) influences the lipophilicity and, consequently, the tissue distribution of the drug. The phenylethyl side chain in moexipril contributes to its high lipophilicity.
Variations in these structural components among moexipril, enalapril, ramipril, and quinapril account for the observed differences in their pharmacokinetic profiles, tissue penetration, and potency of their active metabolites. acs.org The design of these molecules represents a continuous effort to optimize the therapeutic profile of ACE inhibitors, balancing potency, bioavailability, and tissue-specific effects.
Future Directions and Emerging Research Avenues for Moexipril Ethyl Ester
Advanced Analytical Techniques in Metabolism and Degradation Research
The study of moexipril (B10654) ethyl ester's metabolism, primarily its conversion to the active metabolite moexiprilat (B1677388), has been facilitated by high-performance liquid chromatography (HPLC) combined with electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov Future research is poised to leverage more advanced analytical techniques to gain a deeper understanding of its metabolic and degradation pathways.
Advanced methodologies such as ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), like Orbitrap or time-of-flight (TOF) systems, can offer enhanced sensitivity and resolution. This would enable the detection and characterization of previously unidentified minor metabolites and degradation products in various biological matrices. Furthermore, the application of tandem mass spectrometry (MS/MS) can provide detailed structural information for the unequivocal identification of these compounds.
The use of hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy, could provide even more definitive structural elucidation of metabolites without the need for isolation and purification. Investigating the in-vitro metabolism using human liver microsomes has been a key method nih.gov, and future studies could expand this to include other enzyme systems and cellular models to create a more comprehensive metabolic map.
| Analytical Technique | Application in Moexipril Research | Potential Future Advancements |
| HPLC-ESI-MS | Simultaneous analysis of moexipril and moexiprilat in biological samples. nih.gov | Integration with UHPLC for faster and more efficient separations. |
| High-Resolution Mass Spectrometry (HRMS) | N/A | Accurate mass measurements to determine elemental composition of unknown metabolites. |
| Tandem Mass Spectrometry (MS/MS) | N/A | Structural fragmentation analysis for metabolite identification. |
| LC-NMR | N/A | Direct structural elucidation of metabolites in complex mixtures. |
Novel Biocatalytic Pathways for Sustainable Synthesis
While chemical synthesis methods for ACE inhibitors are well-established, there is a growing interest in developing sustainable and environmentally friendly biocatalytic pathways. utm.myutm.my Research in this area for moexipril ethyl ester could focus on the use of enzymes or whole-cell systems to catalyze key steps in its synthesis.
Biocatalysis offers the potential for high enantioselectivity, reducing the need for chiral separations and minimizing waste. utm.my Enzymes such as lipases could be explored for the esterification step to form the ethyl ester, while transaminases could be employed for the asymmetric synthesis of the amino acid precursors. utm.my The use of membrane bioreactors could enhance the efficiency and scalability of such processes by allowing for enzyme reuse and continuous production. utm.myutm.my
Developing these green chemistry approaches would not only reduce the environmental impact of manufacturing but could also lead to more cost-effective production methods.
Refined Computational Approaches for Predictive Metabolism and Drug Design
Computational modeling is an increasingly powerful tool in drug discovery and development. While initial computer modeling has been used to suggest potential metabolites of moexipril nih.gov, more refined computational approaches can be employed for more accurate predictive metabolism and for the design of new drug candidates.
Advanced in silico models, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can be used to model the enzymatic reactions involved in the metabolism of this compound with greater accuracy. This can help in predicting the formation of metabolites and understanding the factors that influence metabolic stability.
Furthermore, molecular docking and dynamics simulations can be utilized to design novel derivatives of moexipril with improved pharmacokinetic profiles or additional pharmacological activities. These computational tools can help in optimizing the interaction of new compounds with the ACE enzyme or other potential targets. High-throughput virtual screening of compound libraries against the ACE2 receptor has been explored as a strategy for drug repurposing, a technique that could be adapted to explore new interactions for moexipril derivatives. nih.gov
Exploration of Additional Pharmacological Targets and Mechanisms
Research has already indicated that moexipril possesses biological effects that extend beyond its primary mechanism of ACE inhibition. nih.gov Future investigations are warranted to fully explore these additional pharmacological targets and mechanisms.
Studies have also suggested neuroprotective effects of moexipril, potentially linked to its free radical scavenging properties. nih.gov The impact of moexipril on endothelial dysfunction and its interaction with bradykinin (B550075) receptors are other areas ripe for further mechanistic exploration. nih.gov
| Potential Additional Target/Mechanism | Observed Effect of Moexipril |
| Tissue ACE | Significant reduction in ACE activity in lung, myocardium, aorta, and kidney. wikipedia.orgnih.gov |
| Phosphodiesterase 4 (PDE4) | Inhibitory effects have been noted. wikipedia.org |
| Free Radical Scavenging | Promoted neuronal survival in vitro. nih.gov |
| Bradykinin B2 Receptor | Moexiprilat demonstrated activity in isolated rabbit jugular vein segments. nih.gov |
Repurposing Investigations and Mechanistic Elucidation
The known pleiotropic effects of moexipril open up possibilities for drug repurposing, where it could be investigated for therapeutic use in conditions other than hypertension and heart failure.
Preclinical studies have suggested a potential role for the renin-angiotensin system in bone metabolism, and moexipril was found to have no adverse effects on bone in animal models. nih.gov This suggests that further investigation into its potential utility in bone-related disorders could be beneficial. The neuroprotective effects of moexipril also point towards a potential for repurposing in neurodegenerative diseases. nih.gov
The antiproliferative effects of moexipril, demonstrated by its inhibition of estrogen-stimulated growth of neonatal cardiac fibroblasts in rats, suggest another avenue for repurposing investigations, possibly in the context of pathological cell proliferation. wikipedia.org Mechanistic elucidation will be key in any repurposing effort to understand how moexipril exerts its effects in these new contexts.
Q & A
Q. What is the metabolic activation pathway of Moexipril ethyl ester, and how is its active metabolite characterized?
this compound is a prodrug hydrolyzed by esterases to its active metabolite, Moexiprilat, a potent angiotensin-converting enzyme (ACE) inhibitor. Methodologically, in vitro hydrolysis studies using liver microsomes or plasma esterases are employed to track conversion kinetics. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) quantifies Moexiprilat formation and identifies degradation byproducts. Stability studies under physiological pH conditions (e.g., pH 7.4 buffer) further validate metabolic pathways .
Q. What synthetic routes are used to prepare this compound, and what intermediates are critical?
Synthesis involves sequential peptide coupling and esterification. Key intermediates include N-[(1S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine and tert-butyl ester derivatives. Solid-phase peptide synthesis (SPPS) or solution-phase methods are used, with critical steps monitored via nuclear magnetic resonance (NMR) for stereochemical integrity. Intermediate purification relies on recrystallization or preparative HPLC .
Q. Which analytical techniques are essential for characterizing this compound purity and stability?
Purity is validated using reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Chiral chromatography confirms enantiomeric purity, while thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess polymorphic forms. Degradation products are identified via LC-MS/MS and compared to reference standards .
Q. What in vitro models evaluate the ACE inhibition efficacy of Moexiprilat?
Recombinant human ACE enzyme assays measure inhibition kinetics (e.g., IC₅₀ values) using fluorogenic substrates like Abz-FRK(Dnp)-OH. Cell-based models (e.g., endothelial cells) assess downstream effects, such as angiotensin II suppression and bradykinin potentiation, via ELISA or radioimmunoassay .
Q. How is the pharmacokinetic profile of this compound studied in preclinical models?
Rodent or canine models receive oral doses, with plasma samples collected over time. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are derived using non-compartmental analysis. Bile-duct cannulation studies assess enterohepatic recirculation of Moexiprilat .
Advanced Research Questions
Q. How do pH and solid-state conditions influence the degradation kinetics of this compound?
Degradation pathways (ester hydrolysis, diketopiperazine cyclization) are pH-dependent. Kinetic studies in buffered solutions (pH 1–9) and solid-state formulations (e.g., tablets) use Arrhenius modeling to predict shelf-life. X-ray powder diffraction (XRPD) monitors crystalline changes, while Fourier-transform infrared spectroscopy (FTIR) tracks ester bond cleavage .
Q. What formulation strategies stabilize this compound against intramolecular cyclization?
Excipients with low hygroscopicity (e.g., microcrystalline cellulose) minimize water uptake. Alkaline stabilizers (e.g., magnesium oxide) adjust microenvironmental pH to suppress cyclization. Accelerated stability testing (40°C/75% RH) validates these strategies, with degradation quantified via HPLC .
Q. How does the ethyl ester group in Moexipril compare to other prodrug esters (e.g., methyl, tert-butyl) in bioavailability?
Comparative studies use parallel artificial membrane permeability assays (PAMPA) to evaluate ester lipophilicity. In vivo bioavailability studies in rats correlate ester structure with Moexiprilat plasma AUC. Molecular dynamics simulations predict esterase binding affinities .
Q. What computational models predict the polymorphic stability of this compound?
Density functional theory (DFT) calculates lattice energies of polymorphs. Molecular docking studies simulate interactions with crystallization solvents (e.g., ethanol, ethyl acetate). Experimental validation involves slurry conversion experiments monitored by XRPD .
Q. How can bioequivalence challenges arise from this compound’s polymorphic forms?
Polymorphs (e.g., Form I vs. II) exhibit differing dissolution rates, impacting bioavailability. Dissolution testing under biorelevant conditions (e.g., FaSSIF/FeSSIF media) compares formulations. Pharmacodynamic studies in hypertensive models assess equivalence in blood pressure reduction .
Methodological Notes
- Experimental Design : For degradation studies, use a central composite design (CCD) to optimize pH and temperature variables, as seen in ethyl ester kinetic analyses .
- Data Contradictions : Conflicting stability data may arise from excipient interactions; mitigate via forced degradation studies with/without excipients .
- Replicability : Detailed synthesis protocols (e.g., reaction times, solvent ratios) and raw spectral data (NMR, MS) must be included in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
